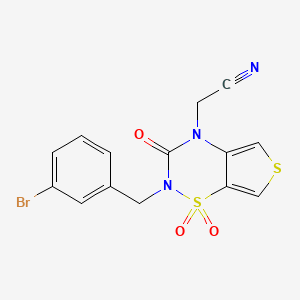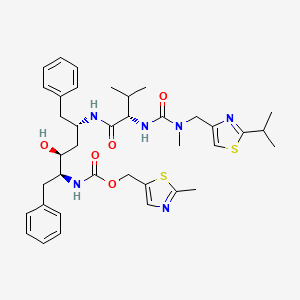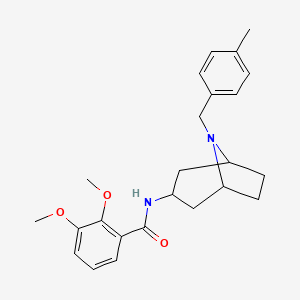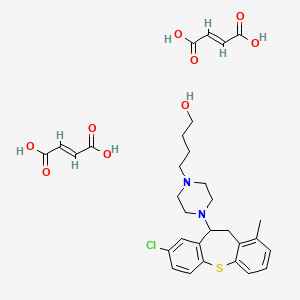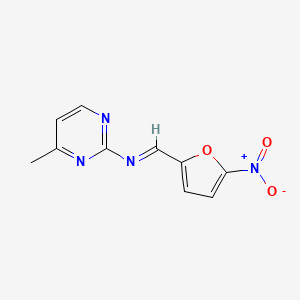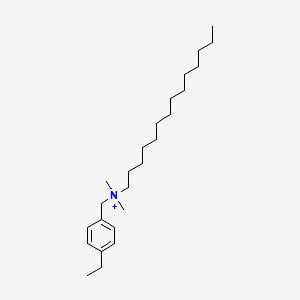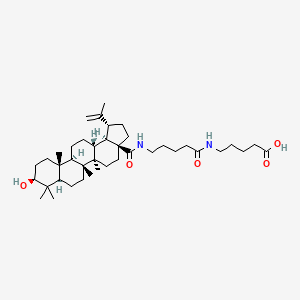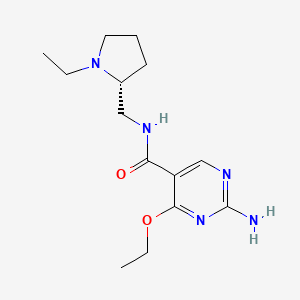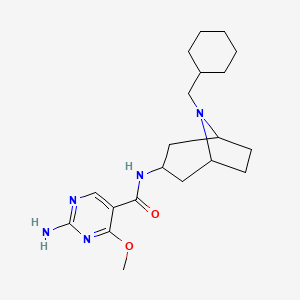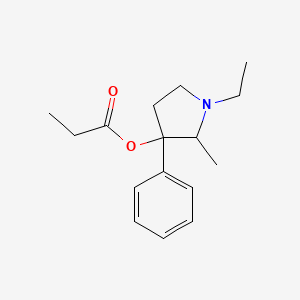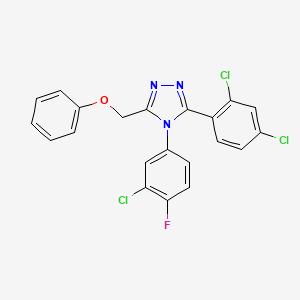
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)- is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique substituents, may exhibit specific properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chloro, fluoro, and phenoxymethyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production may involve optimized reaction conditions such as:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidized Derivatives: Formation of triazole N-oxides.
Reduced Derivatives: Formation of dihydrotriazoles.
Substituted Derivatives: Introduction of various functional groups at different positions on the triazole ring.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Pharmaceuticals: Possible application in the development of new drugs targeting specific diseases.
Anticancer Agents: Investigation of its potential as an anticancer agent.
Industry
Agrochemicals: Use as a fungicide or herbicide in agricultural applications.
Polymers: Incorporation into polymer structures to enhance material properties.
Mecanismo De Acción
The mechanism of action of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)- involves interaction with molecular targets such as enzymes or receptors. The compound may:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptor Function: Interaction with cellular receptors to modulate their function and trigger specific cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
4H-1,2,4-Triazole, 3-(2,4-dichlorophenyl)-5-(phenoxymethyl)-: Lacks the chloro and fluoro substituents on the phenyl ring.
4H-1,2,4-Triazole, 4-(3-chlorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)-: Lacks the fluoro substituent.
Uniqueness
Substituent Effects: The presence of chloro, fluoro, and phenoxymethyl groups may impart unique chemical and biological properties.
Biological Activity: The specific substituents may enhance its activity as an antimicrobial or anticancer agent compared to similar compounds.
This outline provides a comprehensive overview of the compound and its potential applications
Propiedades
Número CAS |
141079-15-4 |
|---|---|
Fórmula molecular |
C21H13Cl3FN3O |
Peso molecular |
448.7 g/mol |
Nombre IUPAC |
4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C21H13Cl3FN3O/c22-13-6-8-16(17(23)10-13)21-27-26-20(12-29-15-4-2-1-3-5-15)28(21)14-7-9-19(25)18(24)11-14/h1-11H,12H2 |
Clave InChI |
GCVKTJJXEQMGRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC2=NN=C(N2C3=CC(=C(C=C3)F)Cl)C4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



